Technical Guide: Bis(trimethylsilyl)chloromethane
Technical Guide: Bis(trimethylsilyl)chloromethane
Topic: (BTMSCM) Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Scientists
Synthesis, Mechanistic Utility, and Applications in Drug Discovery
Executive Summary
Bis(trimethylsilyl)chloromethane (CAS: 5926-35-2), often abbreviated as BTMSCM or
This guide details the operational protocols for its synthesis and application, specifically focusing on its role in generating sterically hindered alkenes via Peterson-type olefination and its utility as a bioisostere in medicinal chemistry.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Data |
| IUPAC Name | [Chloro(trimethylsilyl)methyl]trimethylsilane |
| CAS Number | 5926-35-2 |
| Formula | |
| Molecular Weight | 194.85 g/mol |
| Boiling Point | 57–60 °C at 15 mmHg (approx. 167 °C at 760 mmHg) |
| Density | 0.892 g/mL at 25 °C |
| Appearance | Clear, colorless to pale yellow liquid |
| Solubility | Soluble in THF, Et₂O, Pentane, CH₂Cl₂ |
| Stability | Moisture sensitive (slow hydrolysis); Flammable |
Structural Insight: The central carbon is bonded to two trimethylsilyl (TMS) groups and one chlorine atom. The TMS groups provide significant steric shielding, making the C-Cl bond resistant to typical nucleophilic attacks (
Mechanistic Foundations
3.1 The "Double-Silyl" Effect
The utility of BTMSCM stems from the stabilization provided by the two silicon atoms. Silicon stabilizes
-
Acidity: The central proton in
is relatively acidic due to the inductive effect of chlorine and the polarizability of the silicon groups, allowing for clean lithiation. -
Carbenoid Character: Upon lithiation to
, the species exhibits carbenoid character. It is stable at low temperatures (-100°C) but can decompose or rearrange if warmed without an electrophile.
3.2 Peterson-Type Olefination Logic
In standard Peterson olefination, an
Figure 1: Mechanistic pathway for the reaction of BTMSCM with aldehydes, yielding functionalized vinyl silanes.
Synthesis Protocol: The Kemp-Cowley Method[8]
The most authoritative method for synthesizing BTMSCM is the "one-pot" procedure developed by Cowley and Kemp. This method avoids the isolation of the unstable dichloride intermediate.
Safety Prerequisite:
-
Hazards: n-Butyllithium is pyrophoric. Dichloromethane (DCM) is toxic.
-
Atmosphere: Strictly anhydrous Argon or Nitrogen.
-
Temperature Control: Essential.[1] The reaction requires cooling to -110°C (liquid nitrogen/ethanol or THF slush bath).
Step-by-Step Protocol
-
Setup: Flame-dry a 1L three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and low-temperature thermometer. Flush with Argon.
-
Solvent Charge: Add anhydrous THF (250 mL), anhydrous Diethyl Ether (90 mL), and anhydrous n-Pentane (to aid solubility at low temp).
-
Reagent Addition (Stage 1):
-
Add Dichloromethane (
) (350 mmol, ~22.4 mL). -
Add Trimethylsilyl chloride (
) (725 mmol, ~92.2 mL).[2] -
Cool the mixture to -110°C . Critical: Do not proceed until temp is stable.
-
-
Lithiation 1:
-
Lithiation 2 (Reductive Dechlorination):
-
Re-cool the mixture to -110°C .
-
Add n-Butyllithium (350 mmol, 1 equivalent) dropwise.
-
Observation: A light tan color indicates the formation of the anion
. -
Stir for 45 minutes at -100°C.
-
-
Quench:
-
Add Ethanol (95%) (100 mL) slowly to protonate the anion.
-
Allow to warm to -40°C, then add dilute HCl to neutralize lithium ethoxide.[2]
-
-
Workup:
Yield: Typically ~78% based on DCM.
Figure 2: The Kemp-Cowley "One-Pot" Synthesis Workflow.
Applications in Drug Development[7]
5.1 The Silicon Bioisostere ("Silicon Switch")
In medicinal chemistry, replacing a carbon atom (specifically a tert-butyl group) with a silicon moiety can improve a drug's pharmacological profile. The
-
Lipophilicity: Silicon is more lipophilic than carbon. Introducing this group increases logP, potentially enhancing blood-brain barrier (BBB) penetration.
-
Metabolic Blockade: The steric bulk of the bis-silyl group effectively blocks metabolic attack at the central carbon. This is useful for extending the half-life of metabolically labile positions.
5.2 Synthesis of Bulky Linkers
BTMSCM is used to synthesize Bis(trimethylsilyl)methyl magnesium chloride , a Grignard reagent.[7][8]
-
Protocol: React BTMSCM with Magnesium turnings in ether.
-
Application: Kumada coupling with aryl halides to introduce the bulky
group. This motif is found in specialized catalyst ligands and sterically protected pharmacophores.
Safety & Handling Data
| Hazard Class | GHS Code | Description |
| Flammable Liquid | H226 | Vapor may form explosive mixtures with air. |
| Skin Irritation | H315 | Causes skin irritation.[9] |
| Eye Irritation | H319 | Causes serious eye irritation.[9][3] |
| STOT-SE | H335 | May cause respiratory irritation.[9][7] |
Storage: Store under inert atmosphere (Argon) in a refrigerator/freezer. While less hydrolytically sensitive than
References
-
Cowley, A. H., & Kemp, R. A. (1981).[2][10][11] An Improved Synthesis of Bis(trimethylsilyl)chloromethane. Synthetic Communications / DTIC Technical Report.
-
Sigma-Aldrich. (n.d.). Chlorobis(trimethylsilyl)methane Product Sheet & SDS.
-
PubChem. (n.d.).[9] Bis(trimethylsilyl)chloromethane Compound Summary. National Library of Medicine.
-
ChemicalBook. (2025). Bis(trimethylsilyl)chloromethane Properties and Suppliers.
-
RSC Medicinal Chemistry. (2024). The role of silicon in drug discovery: a review. Royal Society of Chemistry.
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- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 二(三甲基硅基)氯甲烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. lookchem.com [lookchem.com]
- 9. Bis(trimethylsilyl)chloromethane | C7H19ClSi2 | CID 552583 - PubChem [pubchem.ncbi.nlm.nih.gov]
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